molecular formula C8H10N2O4S B1479691 2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 2091167-07-4

2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No.: B1479691
CAS No.: 2091167-07-4
M. Wt: 230.24 g/mol
InChI Key: FGBIWYKJKHPLHJ-UHFFFAOYSA-N
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Description

2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound of interest is related to a class of chemicals involved in various synthetic and analytical applications in chemistry. For example, the synthesis of 2-[7-(3,5-Dibromo-2-hydroxyphenyl)-6-ethoxycarbonyl-2-oxo-5H-2,3,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazol-6-yl]acetic acid ethanol monosolvate involves esterification reactions and ring cleavage, showcasing the compound's utility in complex chemical synthesis processes (Kowiel et al., 2012). These findings highlight the role of such compounds in advancing synthetic chemistry, particularly in the development of new heterocyclic compounds with potential biological activities.

Antioxidant Activity

In the realm of biological activities, compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which is structurally similar to the compound , have been synthesized and evaluated for their antioxidant properties. Notably, some derivatives exhibited antioxidant activity nearly equal to that of ascorbic acid, underscoring the potential of these compounds in oxidative stress-related research and therapeutic applications (El‐Mekabaty, 2015).

Corrosion Inhibition

Another intriguing application is in the field of materials science, where pyrazoline derivatives, structurally related to the compound of interest, have been studied as corrosion inhibitors for mild steel in acidic media. The studies demonstrated high inhibition efficiency and adherence to the Langmuir adsorption isotherm, indicating the compounds' potential as protective agents against metal corrosion (Lgaz et al., 2018).

Luminescence and Optical Applications

Furthermore, the electronic and redox properties of pyrazolo[1,5-c]pyrido[1,2-a]quinazoline derivatives, which share a similar heterocyclic core with the compound , have been explored for luminescence applications. The compounds exhibited significant absorption spectra and fluorescence quantum yields, suggesting their potential use in optical materials and devices (Acosta et al., 2017).

Properties

IUPAC Name

2-(5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c11-8(12)3-7-5-4-15(13,14)2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBIWYKJKHPLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 2
2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 3
2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 4
2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 5
2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid
Reactant of Route 6
2-(5,5-Dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid

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